Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate

CAS No.:

Cat. No.: VC13536407

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3S |

|---|---|

| Molecular Weight | 226.29 g/mol |

| IUPAC Name | methyl 3-methyl-5-oxo-5-thiophen-2-ylpentanoate |

| Standard InChI | InChI=1S/C11H14O3S/c1-8(7-11(13)14-2)6-9(12)10-4-3-5-15-10/h3-5,8H,6-7H2,1-2H3 |

| Standard InChI Key | GHWSYMGCDYXSQA-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)C1=CC=CS1)CC(=O)OC |

| Canonical SMILES | CC(CC(=O)C1=CC=CS1)CC(=O)OC |

Introduction

Chemical Identity and Structural Features

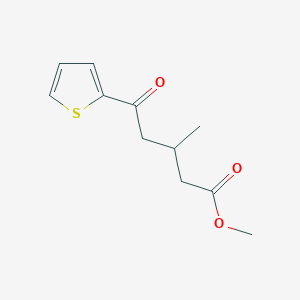

Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate (IUPAC: methyl 3-methyl-5-oxo-5-(thiophen-2-yl)pentanoate) is characterized by the molecular formula C₁₁H₁₄O₃S and a molecular weight of 226.29 g/mol. Its structure integrates a thiophene moiety at the 5-oxo position of a branched valerate ester chain, with a methyl substituent at the third carbon (Figure 1). The thiophene ring contributes aromaticity and electronic conjugation, while the keto group and ester functionality enable diverse reactivity.

Key Structural Attributes

-

Thiophene ring: A five-membered heterocycle with sulfur at position 2, conferring π-electron delocalization and moderate electrophilicity.

-

Keto group: The 5-oxo group enhances polarity and serves as a site for nucleophilic addition or condensation reactions.

-

Methyl branch: Steric effects at the third carbon influence conformational flexibility and regioselectivity in reactions.

Synthesis and Manufacturing Pathways

Core Synthetic Strategies

While no direct synthesis of methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is documented, analogous routes for structurally related esters suggest viable approaches:

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with γ-keto esters in the presence of Lewis acids (e.g., AlCl₃) to yield 5-(2-thienyl)-5-oxo derivatives . For example, reacting methyl 3-methyl-5-oxovaleroyl chloride with thiophene could produce the target compound, though regioselectivity must be controlled to favor substitution at the thiophene’s α-position.

Esterification of Preformed Acids

A two-step process involves:

-

Synthesizing 5-(2-thienyl)-3-methyl-5-oxovaleric acid via Claisen condensation between methyl acetoacetate and thiophene-2-carbonyl chloride.

-

Esterifying the carboxylic acid with methanol using acid catalysis (e.g., H₂SO₄) .

Representative Reaction Scheme

Patent-Derived Optimization

A 2013 patent (WO2013186792A2) details methods for synthesizing complex benzimidazole esters, highlighting techniques transferable to methyl 5-(2-thienyl)-3-methyl-5-oxovalerate :

-

Solvent selection: Ketones (e.g., acetone) or polar aprotic solvents (DMF) improve reaction homogeneity.

-

Catalysis: Thionyl chloride or sulfuric acid enhances esterification efficiency.

-

Purification: Chromatography or recrystallization from ether/hexane mixtures yields high-purity product .

Reactivity and Functionalization

Nucleophilic Additions

The keto group undergoes nucleophilic attack by Grignard reagents, hydrides, or amines:

This reactivity is exploitable for introducing alkyl/aryl groups at the 5-position.

Cyclization Reactions

Intramolecular ester-keto interactions can form γ-lactones or fused heterocycles under acidic or basic conditions. For instance, treatment with NaH may induce Dieckmann cyclization to yield a thieno-fused lactone .

Sulfur-Specific Transformations

The thiophene ring participates in electrophilic substitution (e.g., nitration, sulfonation) at the 5-position, enabling further functionalization without disrupting the ester or keto groups .

Biological and Industrial Applications

Material Science Applications

-

Conductive polymers: Thiophene-containing esters serve as monomers for polythiophenes, used in organic semiconductors .

-

Coordination chemistry: The keto and ester groups can chelate metal ions, forming complexes with catalytic or photoluminescent properties.

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug intermediates.

-

Computational modeling: DFT studies to predict reactivity and optimize synthetic pathways.

-

Biological screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume